REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[CH:1](=[N:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
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28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
prepared in the standard fashion
|
Type
|
TEMPERATURE
|
Details
|
The mixture became warm
|
Type
|
WAIT
|
Details
|
after standing for a few minutes
|
Type
|
WAIT
|
Details
|
After standing for several hours
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=NCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |